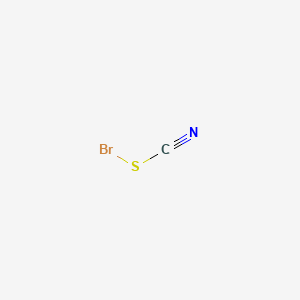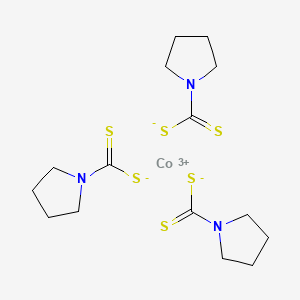![molecular formula C26H18N4O B14695443 1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene CAS No. 24377-73-9](/img/structure/B14695443.png)
1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene is a complex organic compound characterized by its unique structure, which includes two benzene rings connected by an oxybis(phenylene) bridge with diazomethylene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4,1-phenylene with diazomethylene under controlled conditions to form the diazomethylene-phenylene intermediate. This intermediate is then reacted with an oxybis(phenylene) compound to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diazomethylene groups into other functional groups.
Substitution: The benzene rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted benzene derivatives.
Applications De Recherche Scientifique
1,1’-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,1’-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene involves its interaction with specific molecular targets and pathways. The diazomethylene groups can form reactive intermediates that interact with biological molecules, leading to various biological effects. These interactions can modulate cellular pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Ether: Similar in structure but lacks the diazomethylene groups.
Dibenzyl Ether: Contains two benzene rings connected by an ether linkage, similar to the oxybis(phenylene) bridge in the target compound.
1,1’-(Oxybis(4,1-phenylene))bis(ethan-1-one): Another related compound with a similar backbone but different functional groups.
Uniqueness
1,1’-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene is unique due to the presence of diazomethylene groups, which impart distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds and makes it a valuable target for research and industrial applications.
Propriétés
Numéro CAS |
24377-73-9 |
|---|---|
Formule moléculaire |
C26H18N4O |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
1-[diazo(phenyl)methyl]-4-[4-[diazo(phenyl)methyl]phenoxy]benzene |
InChI |
InChI=1S/C26H18N4O/c27-29-25(19-7-3-1-4-8-19)21-11-15-23(16-12-21)31-24-17-13-22(14-18-24)26(30-28)20-9-5-2-6-10-20/h1-18H |
Clé InChI |
LGUKGWIJOVHUAN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=[N+]=[N-])C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=[N+]=[N-])C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3,5,7,9-tetraen-2-one](/img/structure/B14695377.png)
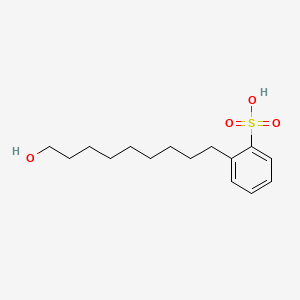
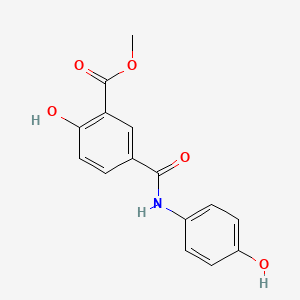
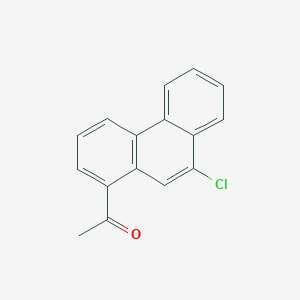
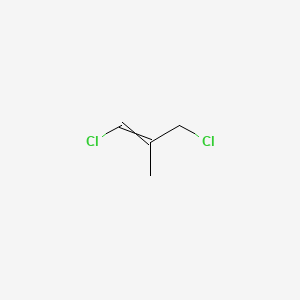
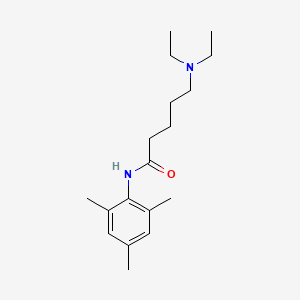
methanone](/img/structure/B14695403.png)
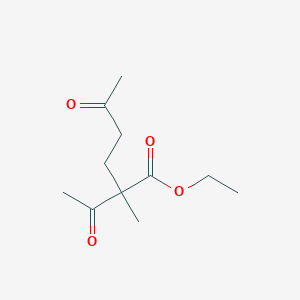
![2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol](/img/structure/B14695414.png)
